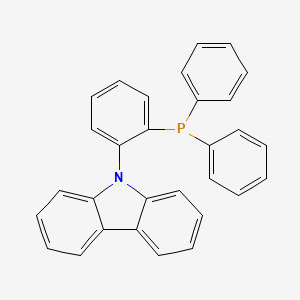
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl-containing compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth. Transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is one of the methods . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is unique due to the presence of the trifluoromethyl group. This group imparts unique physicochemical properties to the compounds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are involved in various chemical reactions. For example, trifluoromethanesulfonic acid is used as a catalyst for esterification .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds exhibit unique physical and chemical properties. For example, 2-(Trifluoromethyl)acrylic acid is a solid crystalline substance that is white in appearance and odorless .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the field of trifluoromethyl-containing compounds are promising. The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves the reaction of 2-(trifluoromethyl)oxirane with hydroxylamine hydrochloride to form 2-(trifluoromethyl)-1,3-oxazolidin-5-one, which is then hydrolyzed to yield the target compound.", "Starting Materials": ["2-(trifluoromethyl)oxirane", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethyl acetate"], "Reaction": ["Step 1: Dissolve 2-(trifluoromethyl)oxirane in water and add hydroxylamine hydrochloride. Stir the mixture at room temperature for several hours until a white solid precipitates.", "Step 2: Filter the solid and wash it with water. Dissolve the solid in ethyl acetate and dry over sodium sulfate.", "Step 3: Concentrate the ethyl acetate solution to yield 2-(trifluoromethyl)-1,3-oxazolidin-5-one as a white solid.", "Step 4: Dissolve 2-(trifluoromethyl)-1,3-oxazolidin-5-one in a mixture of water and sodium hydroxide. Heat the mixture under reflux for several hours until the starting material is completely hydrolyzed.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid as a white solid."] } | |
| 1480595-05-8 | |
Fórmula molecular |
C5H2F3NO3 |
Peso molecular |
181.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



